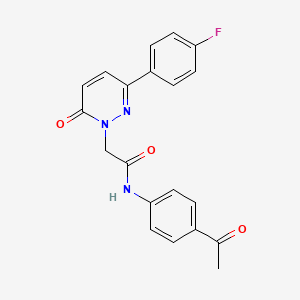![molecular formula C21H19N3O2S B15104089 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B15104089.png)
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features both thiazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of a methoxyphenyl group further enhances its potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 1-methylindole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents such as acetic acid and ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. These interactions lead to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
- 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
- 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
Uniqueness
The presence of the methoxy group in 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide distinguishes it from its analogs. This functional group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, thereby increasing its efficacy in biological systems.
特性
分子式 |
C21H19N3O2S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C21H19N3O2S/c1-24-10-9-17-18(7-4-8-19(17)24)23-20(25)12-15-13-27-21(22-15)14-5-3-6-16(11-14)26-2/h3-11,13H,12H2,1-2H3,(H,23,25) |
InChIキー |
VQMJJDWMDANJGQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15104016.png)
![2-(4-methyl-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15104020.png)
![1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B15104029.png)
![4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-methylbenzoate](/img/structure/B15104036.png)
![1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B15104044.png)
![3-{2-[4-(2-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B15104046.png)
![2-(6-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B15104048.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B15104050.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15104058.png)

![2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15104066.png)
![2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B15104086.png)

